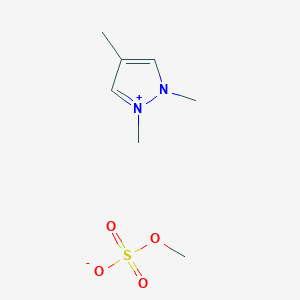
2,3,5-Trichlorobenzonitrile
概要
説明
2,3,5-Trichlorobenzonitrile: is an organic compound with the molecular formula C7H2Cl3N . It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Sandmeyer Reaction: One common method for synthesizing 2,3,5-Trichlorobenzonitrile involves the Sandmeyer reaction.
Bromination and Cyanation: Another method involves the bromination of 1,3,5-trichlorobenzene to form 2-bromo-1,3,5-trichlorobenzene, which is then reacted with a cyaniding reagent in a dipolar aprotic solvent to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,3,5-Trichlorobenzonitrile can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the nitrile group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used. For example, reaction with sodium methoxide yields 2,3,5-trimethoxybenzonitrile.
Reduction Reactions: Reduction of the nitrile group results in 2,3,5-trichlorobenzylamine.
科学的研究の応用
Chemistry: 2,3,5-Trichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology and Medicine: In biological research, this compound is used to study the effects of nitrile compounds on biological systems. It serves as a model compound for understanding the behavior of similar nitrile-containing molecules in biological environments.
Industry: This compound is used in the production of agrochemicals, pharmaceuticals, and dyes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,3,5-Trichlorobenzonitrile involves its interaction with specific molecular targets. In chemical reactions, the nitrile group acts as an electrophile, facilitating nucleophilic attack. The chlorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to nucleophilic substitution.
類似化合物との比較
2-Chlorobenzonitrile: This compound has a single chlorine atom on the benzene ring and is less reactive compared to 2,3,5-Trichlorobenzonitrile.
3,4,5-Trichlorobenzonitrile: Another trichlorinated benzonitrile with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
2,3,5-trichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWDMLGGFMMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600067 | |
| Record name | 2,3,5-Trichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-02-6 | |
| Record name | 2,3,5-Trichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















